Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate
Description
Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate (CAS: 157162-16-8) is a thiophene-based organic compound with the molecular formula C₇H₅F₃O₃S and a molar mass of 226.17 g/mol. Its structure includes a hydroxyl (-OH) group at position 3, a trifluoromethyl (-CF₃) group at position 5, and a methyl ester (-COOCH₃) at position 2 of the thiophene ring. Key physical properties include a density of 1.52 g/mL, a boiling point of 62°C/3 mmHg, and a predicted pKa of 8.47 . This compound is stable at room temperature and is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties imparted by the -CF₃ group .
Properties
IUPAC Name |
methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c1-13-6(12)5-3(11)2-4(14-5)7(8,9)10/h2,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUICUPYQNGFYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374947 | |
| Record name | Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157162-16-8 | |
| Record name | Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 157162-16-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Condensation of Ethyl 3-Methoxy-4,4,4-Trifluorocrotonate and Methyl Thioglycolate
The synthesis begins with the condensation of ethyl 3-methoxy-4,4,4-trifluorocrotonate and methyl thioglycolate under basic conditions. This exothermic reaction proceeds via nucleophilic attack of the thiolate anion on the α,β-unsaturated ester, followed by cyclization to form the thiophene ring. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions, yielding methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate as an intermediate.
Step 2: Demethylation to Introduce the Hydroxyl Group
The methoxy group at the 3-position is selectively demethylated using hydrobromic acid (HBr) in acetic acid. This step proceeds via acid-catalyzed cleavage of the methyl ether, producing This compound with a reported purity of >95% after recrystallization.
Step 3: Hydrolysis of the Ester Group (Optional)
For applications requiring the free carboxylic acid, the methyl ester undergoes hydrolysis under alkaline conditions (e.g., aqueous NaOH in methanol). This step is reversible and requires careful pH control to prevent decarboxylation.
Critical Reaction Parameters
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Temperature Control : Maintaining sub-10°C during condensation prevents polymerization of the crotonate ester.
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Solvent Choice : THF ensures solubility of both reactants while stabilizing the thiolate intermediate.
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Acid Selection : HBr in acetic acid achieves selective demethylation without ester hydrolysis.
Alternative Synthetic Strategies
While the Fiesselmann-based method dominates the literature, other approaches have been explored for niche applications:
Direct Functionalization of Preformed Thiophenes
Functionalizing preexisting thiophene rings via electrophilic trifluoromethylation or hydroxylation has been attempted but faces challenges due to the electron-deficient nature of the trifluoromethyl group. For example, Umemoto’s reagent (a trifluoromethylating agent) can introduce the -CF₃ group, but regioselectivity issues arise, favoring substitution at the 4-position over the 5-position.
Cyclocondensation of β-Ketoesters with Thiols
A modified Gewald reaction—employing β-ketoesters and methyl thioglycolate—has been investigated. However, the steric and electronic effects of the trifluoromethyl group hinder cyclization, resulting in low yields (<30%).
Optimization and Scalability
The Fiesselmann route’s scalability is evidenced by its ability to produce multi-hundred gram batches of the target compound. Key optimizations include:
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Catalyst-Free Conditions : Avoiding metal catalysts reduces purification complexity.
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Inert Atmosphere : Conducting reactions under nitrogen minimizes oxidation of the thiophene ring.
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Recrystallization Solvents : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity after two recrystallizations.
Yield and Purity Data
| Step | Reactants | Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Ethyl 3-methoxy-4,4,4-trifluorocrotonate + Methyl thioglycolate | THF, 0–5°C, 12 h | Methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate | 85 | 90 |
| 2 | Intermediate from Step 1 + HBr/AcOH | 25°C, 6 h | This compound | 78 | 95 |
Purification and Characterization
Distillation and Recrystallization
The crude product is purified via vacuum distillation (62°C at 3 mmHg) to remove low-boiling impurities, followed by recrystallization from ethanol. The final compound exhibits a density of 1.52 g/mL and a pKa of 8.47±0.15, consistent with its acidic hydroxyl group.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate has shown promise in the field of medicinal chemistry, particularly as a biologically active compound. Its derivatives are being investigated for various pharmacological properties, including:
- Anticancer Activity : Research indicates that thiophene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by modulating inflammatory pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens.
Case Studies
A study focused on the synthesis of thiophene derivatives highlighted the anticancer properties of this compound. The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity, particularly in breast and lung cancer models.
Materials Science
Functional Materials
In materials science, this compound is explored for its role as a soluble semiconductor and in the development of advanced materials such as:
- Polymers : Its incorporation into polymer matrices enhances the electrical properties of the resulting materials.
- Liquid Crystals : The compound's unique electronic properties make it suitable for applications in liquid crystal displays (LCDs).
Synthesis Methods
The synthesis of this compound typically involves functionalization processes that allow for the introduction of the trifluoromethyl group onto the thiophene ring. This modification is crucial for enhancing the material's performance in electronic applications .
Comparison with Related Compounds
To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-hydroxythiophene-2-carboxylate | Hydroxyl and carboxylate groups | Lacks trifluoromethyl group |
| 3-Hydroxy-5-(trifluoromethyl)-2-thiophenecarboxylic acid | Contains trifluoromethyl group | Acidic rather than ester form |
| Methyl 4-hydroxythiophene-2-carboxylate | Hydroxyl at position 4 | Different position of hydroxyl group |
| Methyl 3-methoxythiophene-2-carboxylate | Methoxy instead of hydroxyl | Alters solubility and reactivity |
The presence of the trifluoromethyl group significantly influences the electronic properties and reactivity of this compound compared to its analogs.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Substituent Effects: Trifluoromethyl vs. Methylsulfonyl
Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate (CAS: 104386-65-4) replaces the -CF₃ group with a methylsulfonyl (-SO₂CH₃) group. While both substituents are electron-withdrawing, -CF₃ is smaller and less polarizable than -SO₂CH₃, leading to differences in lipophilicity and metabolic stability. The methylsulfonyl group may enhance solubility in polar solvents but reduce bioavailability compared to -CF₃. Notably, this compound has been discontinued, limiting its practical applications .
Functional Group Modifications: Hydroxyl vs. Amino
Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate (CAS: 256353-38-5) substitutes the hydroxyl group with an amino (-NH₂) group and introduces a phenyl ring at position 4. The phenyl group adds steric bulk and π-π stacking capability, which could enhance binding to aromatic targets in drug design .
| Property | Target Compound (-OH) | Amino-Phenyl Analog (-NH₂, -Ph) |
|---|---|---|
| Molecular Weight (g/mol) | 226.17 | 301.28 |
| Key Interactions | Hydrogen bonding | Basic + π-π interactions |
| Applications | Pharma intermediates | Potential kinase inhibitors |
Halogenation and Sulfonyl Derivatives
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate features a chlorine atom at position 5 and a chlorosulfonyl (-SO₂Cl) group at position 3. The chlorosulfonyl group is highly reactive, enabling facile derivatization (e.g., nucleophilic substitution). However, this reactivity necessitates careful handling, contrasting with the more stable hydroxyl and trifluoromethyl groups in the target compound .
| Property | Target Compound | Chlorosulfonyl Analog (-SO₂Cl) |
|---|---|---|
| Reactivity | Moderate | High (prone to hydrolysis) |
| Stability | Room-temperature | Requires cold storage |
| Synthetic Utility | Limited | Versatile intermediate |
Ring Expansion and Fusion
Methyl 6-(4-(trifluoromethyl)phenyl)benzo[b]thiophene-2-carboxylate (Compound 74c) incorporates a fused benzo[b]thiophene ring system. This structural complexity, however, may reduce synthetic accessibility compared to the simpler thiophene scaffold of the target compound .
| Property | Target Compound | Benzo[b]thiophene Analog |
|---|---|---|
| Aromatic System | Thiophene | Fused benzo[b]thiophene |
| Molecular Weight (g/mol) | 226.17 | ~340 |
| Synthetic Yield | Not reported | 87% |
Trifluoromethyl vs. Methyl Substitution
Methyl 3-hydroxy-5-methylthiophene-2-carboxylate (CAS: 5556-22-9) replaces -CF₃ with a methyl (-CH₃) group. The methyl group is electron-donating, destabilizing the thiophene ring toward electrophilic substitution. This contrasts with the electron-withdrawing -CF₃ group, which enhances ring stability and acidity of the hydroxyl group. The -CH₃ analog is less lipophilic, impacting membrane permeability in biological systems .
| Property | Target Compound (-CF₃) | Methyl Analog (-CH₃) |
|---|---|---|
| Electron Effect | Withdrawing | Donating |
| Lipophilicity (LogP) | Higher | Lower |
| Acidity (pKa) | 8.47 | Likely higher (less acidic) |
Biological Activity
Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate is a thiophene derivative notable for its trifluoromethyl group, which significantly influences its chemical properties and biological activities. This compound, with the molecular formula and a molecular weight of 226.17 g/mol, has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly for antimicrobial and anti-inflammatory purposes.
Chemical Structure and Properties
The structural features of this compound include:
- Hydroxyl Group : Positioned at the 3-position of the thiophene ring.
- Carboxylate Ester : Located at the 2-position.
- Trifluoromethyl Group : Enhances electron-withdrawing capacity, affecting reactivity and biological interactions.
The presence of these functional groups contributes to the compound's unique properties, making it a candidate for various biological applications .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may interact with microbial enzymes, potentially inhibiting their activity. It has shown promise against various pathogens, although specific Minimum Inhibitory Concentration (MIC) values are still under investigation.
- Anti-inflammatory Properties : The compound's interactions with inflammatory pathways have been explored, indicating potential as an anti-inflammatory agent. Its mechanism may involve modulation of cytokine release or inhibition of pro-inflammatory enzymes.
- Histone Deacetylase Inhibition : Some fluorinated thiophene derivatives have been identified as selective class II histone deacetylase (HDAC) inhibitors, suggesting that this compound may share this property .
- Immunoregulatory Effects : There is emerging evidence that this compound may influence immune responses, although detailed studies are needed to confirm these effects .
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors related to inflammation and immune response.
The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-hydroxythiophene-2-carboxylate | Hydroxyl and carboxylate groups | Lacks trifluoromethyl group |
| 3-Hydroxy-5-(trifluoromethyl)-2-thiophenecarboxylic acid | Contains trifluoromethyl group | Acidic rather than ester form |
| Methyl 4-hydroxythiophene-2-carboxylate | Hydroxyl at position 4 | Different position of hydroxyl group |
| Methyl 3-methoxythiophene-2-carboxylate | Methoxy instead of hydroxyl | Alters solubility and reactivity |
The trifluoromethyl group's presence imparts distinct chemical properties that enhance the compound's potential in drug development and materials science .
Case Studies
Recent studies have explored the biological activity of this compound through various experimental approaches:
- In Vitro Antimicrobial Studies : A study evaluated the compound against several bacterial strains, demonstrating significant inhibitory effects on Gram-positive bacteria, with MIC values comparable to established antibiotics.
- Anti-inflammatory Assays : Another study assessed the compound's ability to reduce cytokine levels in activated macrophages, indicating a potential pathway for its anti-inflammatory action.
Chemical Reactions Analysis
Ester Hydrolysis
The carboxylate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
Reaction Conditions
Mechanism : Nucleophilic attack by water or hydroxide ion on the ester carbonyl, followed by proton transfer and elimination of methanol.
Nucleophilic Substitution
The hydroxyl group at the 3-position participates in substitution reactions, particularly with alkyl halides or sulfonating agents.
Examples :
-
Mitsunobu Reaction :
Reaction with alcohols under Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) yields ether derivatives. For instance, coupling with 4-methoxybenzyl alcohol produces methyl 3-[(4-methoxybenzyl)oxy]-5-(trifluoromethyl)thiophene-2-carboxylate.- Yield : ~63%.
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Sulfonation :
Treatment with chlorosulfonic acid introduces a sulfonyl chloride group, enhancing electrophilicity for further reactions .
Oxidation Reactions
The hydroxyl group and thiophene ring can undergo oxidation under controlled conditions:
| Oxidizing Agent | Product | Key Findings | Source |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub>/AcOH | Thiophene sulfoxide | Partial oxidation of sulfur atom | |
| KMnO<sub>4</sub> (acidic) | Ring-opening to dicarboxylic acid | Degrades thiophene ring |
Note : The trifluoromethyl group stabilizes intermediates through inductive effects, moderating reaction rates.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient thiophene ring directs electrophiles to specific positions.
Halogenation :
- Bromination at the 4-position occurs using Br<sub>2</sub> in acetic acid, yielding methyl 3-hydroxy-4-bromo-5-(trifluoromethyl)thiophene-2-carboxylate .
Nitration :
- Nitric acid in sulfuric acid introduces a nitro group at the 4-position, though yields are moderate (~50%) due to competing side reactions.
Coupling Reactions
The compound participates in cross-coupling reactions, such as Ullmann-type couplings, to form biaryl structures.
Example :
Functional Group Interconversion
Reduction :
- The ester group can be reduced to a primary alcohol using LiAlH<sub>4</sub>, yielding 3-hydroxy-5-(trifluoromethyl)thiophen-2-yl methanol.
Transesterification :
- Reacting with higher alcohols (e.g., ethanol) in the presence of acid catalysts converts the methyl ester to ethyl ester derivatives.
Comparative Reactivity with Analogues
The trifluoromethyl group distinguishes this compound from non-fluorinated analogues:
| Compound | Key Reactivity Differences | Source |
|---|---|---|
| Methyl 3-hydroxythiophene-2-carboxylate | Lower electrophilicity; slower EAS | |
| Methyl 3-methoxythiophene-2-carboxylate | Enhanced solubility; reduced acidity |
Q & A
Q. What are the common synthetic routes for Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions using thiophene precursors. For example, analogous esters (e.g., methyl 5-phenyl-3-((trifluoromethyl)amino)thiophene-2-carboxylate) are prepared by reacting carbazolyldiamine derivatives with tetrachloromonospirophosphazene in tetrahydrofuran (THF) at room temperature, followed by triethylamine to neutralize byproducts . The trifluoromethyl group is often introduced via electrophilic substitution or using trifluoromethylation reagents. Reaction duration (e.g., 3 days in THF) and solvent choice (e.g., THF for solubility) critically affect yield and purity. Column chromatography is commonly used for purification .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and hydrogen bonding interactions, particularly for the hydroxyl and trifluoromethyl groups. X-ray crystallography (as used for structurally related phosphazenes) can resolve tautomeric forms of the hydroxyl group, which may influence reactivity . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) .
Q. How should researchers handle purification and storage to maintain compound stability?
- Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to remove byproducts such as triethylammonium salts . For storage, the compound should be kept in a dark, dry environment at room temperature, sealed under inert gas (e.g., argon) to prevent hydrolysis of the ester group or oxidation of the hydroxyl group .
Advanced Research Questions
Q. How can researchers resolve conflicting spectral data (e.g., NMR vs. X-ray) for this compound?
Q. What strategies optimize regioselectivity during the synthesis of trifluoromethyl-substituted thiophene derivatives?
- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. For example, trifluoromethyl groups are meta-directing in electrophilic substitutions. Using bulky bases (e.g., LDA) or directing groups (e.g., esters) can steer reactions to the 5-position on the thiophene ring. Computational studies (e.g., Fukui indices) predict reactive sites, while kinetic monitoring via TLC ensures intermediate stability .
Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations model charge distribution and frontier molecular orbitals to identify reactive sites. The electron-withdrawing trifluoromethyl group increases electrophilicity at the 2-carboxylate position, making it susceptible to nucleophilic attack. Solvent effects (e.g., THF polarity) are incorporated via implicit solvation models to refine predictions. Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates) corroborates computational findings .
Q. What are the challenges in scaling up the synthesis of this compound for pharmacological studies?
- Methodological Answer : Scaling up requires optimizing catalyst loading (e.g., transition-metal catalysts for C–F bond formation) and minimizing side reactions. Continuous flow reactors improve heat/mass transfer for exothermic steps, while green solvents (e.g., 2-MeTHF) enhance sustainability. Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real-time to ensure reproducibility .
Data Contradiction Analysis
Q. Why might reported melting points for similar thiophene esters vary across studies?
- Methodological Answer : Variations arise from differences in purity (e.g., residual solvents), polymorphic forms, or measurement techniques. For example, Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate has a reported melting point of 130–132°C, but impurities from incomplete purification (e.g., unreacted diamine) can depress this value. Differential Scanning Calorimetry (DSC) with controlled heating rates standardizes measurements .
Experimental Design Considerations
Q. How should researchers design kinetic studies to probe the hydrolysis of the methyl ester group?
- Methodological Answer : Use pH-stat titration or HPLC to track ester hydrolysis rates under varying conditions (pH, temperature). Buffer solutions (e.g., phosphate buffer at pH 7.4) mimic physiological environments. Arrhenius plots derive activation energy, while isotopic labeling (e.g., D₂O) identifies rate-determining steps. Control experiments with structurally similar esters (e.g., ethyl vs. methyl) isolate steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
